4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-2-29-19-9-10-20-21(12-19)30-23(26-20)27(15-17-4-3-11-25-14-17)22(28)18-7-5-16(13-24)6-8-18/h3-12,14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLECFWMVFLAXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Attachment of Pyridin-3-ylmethyl Group: This step involves the formation of an amide bond between the benzothiazole derivative and a pyridin-3-ylmethylamine.
Addition of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the ethoxy group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: They can act as inhibitors for enzymes involved in critical biological pathways.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anticancer or anti-inflammatory properties.
Industry
Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins, enzymes, or nucleic acids, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-benzothiazol-2-yl benzamides. Key structural analogues include:
*Estimated based on molecular formula.
Key Observations:
Substituent Position and Activity: The 6-ethoxy group in the main compound vs. 5-methoxy in MMV001239 illustrates how substituent position impacts molecular weight and steric effects. The ethoxy group may enhance metabolic stability compared to methoxy .
Functional Group Effects: Replacing the 4-cyano group with 4-CF₃ (as in ) increases lipophilicity (logP ~3.5 vs. ~2.8 for cyano), which could influence membrane permeability . The pyridin-3-ylmethyl moiety is conserved across analogues, supporting its hypothesized role in CYP51 inhibition via metal coordination .
Synthetic and Analytical Data :
- Compounds like 4d–4i () share thiazole and pyridine motifs but incorporate morpholine or piperazine groups. These polar substituents improve water solubility (e.g., logP ~1.5–2.0) but may reduce CNS penetration .
Biological Activity Gaps :
- While the main compound lacks cytotoxicity , other analogues (e.g., 4d–4i) remain unstudied for specific targets. The trifluoromethyl derivative () also lacks published activity data, highlighting a need for systematic SAR studies.
Biological Activity
The compound 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic molecule belonging to the class of benzamides. Its unique structural features suggest significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a cyano group , a benzothiazole moiety , and a pyridin-3-ylmethyl group . These functional groups are thought to contribute to its biological activity by interacting with various molecular targets.
Structural Formula
The IUPAC name indicates the following structural features:
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The cyano and benzamide groups are likely crucial for binding interactions, while the ethoxybenzothiazole and pyridinylmethyl substituents may enhance specificity and potency against target proteins.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural frameworks. For instance, derivatives of benzothiazole have shown efficacy in inhibiting the proliferation of various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 | 2D |
| Compound B | HCC827 | 20.46 | 3D |
| Compound C | NCI-H358 | 6.48 | 2D |
In a study evaluating similar compounds, it was found that certain derivatives exhibited significant cytotoxic effects on human lung cancer cell lines using both 2D and 3D culture methods .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been documented. Compounds were tested against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Escherichia coli | 12.5 μg/mL |
| Compound E | Staphylococcus aureus | 25 μg/mL |
These findings suggest that the compound may possess both antitumor and antimicrobial activities, making it a candidate for further investigation in drug development.
Case Studies
Several case studies have explored the biological activities of benzothiazole derivatives:
- Antitumor Efficacy : A study investigated the effects of a series of benzothiazole-based compounds on lung cancer cell lines, reporting significant inhibition of cell proliferation with IC50 values ranging from 6 to 20 μM depending on the assay format used .
- Neurotoxicity Assessment : Another study evaluated various benzothiazole derivatives for neurotoxicity using established models, revealing that most compounds exhibited low toxicity while maintaining antiepileptic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
